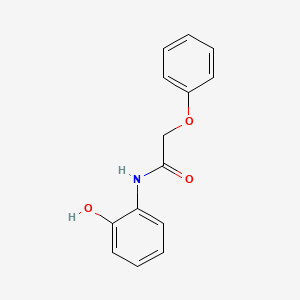
N-(2-hydroxyphenyl)-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, N-(2-hydroxyphenyl)-1,8-naphthalimide was synthesized by reacting 1,8-naphthalic anhydride with 2-aminophenol . Another compound, N-(2-hydroxyphenyl)acrylamide, was synthesized by copolymerization of 2-hydroxyphenylacrylamide as a functional monomer .Mecanismo De Acción
Target of Action
N-(2-hydroxyphenyl)-2-phenoxyacetamide, also known as NA-2, has been found to have multiple targets in the body. It has been shown to interact with glioblastoma cells and also modulate Toll-like receptors (TLR-2 and TLR-4) in adjuvant-induced arthritic rats . These targets play crucial roles in cell growth and immune response, respectively.
Mode of Action
NA-2 interacts with its targets and induces changes at the cellular level. For instance, in glioblastoma cells, NA-2 and Temozolomide (TMZ) synergistically induce apoptosis . This is associated with an increased ratio of Bax to Bcl-2 and active Caspase-3 expression . In the case of arthritic rats, NA-2 modulates TLRs, which are key recognition structures of the immune system .
Biochemical Pathways
It has been suggested that na-2 may affect the apoptosis pathway in glioblastoma cells . In the case of arthritic rats, NA-2’s modulation of TLRs could potentially affect various immune response pathways .
Pharmacokinetics
It is known that the compound is metabolically stable in vitro . More research is needed to fully understand the ADME properties of NA-2 and their impact on its bioavailability.
Result of Action
The result of NA-2’s action varies depending on the target. In glioblastoma cells, NA-2 induces apoptosis, leading to cell death . In arthritic rats, NA-2’s modulation of TLRs could potentially lead to changes in immune response .
Action Environment
The action of NA-2 can be influenced by various environmental factors. For instance, the presence of other compounds, such as TMZ, can enhance NA-2’s apoptotic activity in glioblastoma cells . More research is needed to fully understand how different environmental factors influence NA-2’s action, efficacy, and stability.
Propiedades
IUPAC Name |
N-(2-hydroxyphenyl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-13-9-5-4-8-12(13)15-14(17)10-18-11-6-2-1-3-7-11/h1-9,16H,10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCGNSIPUSWYOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

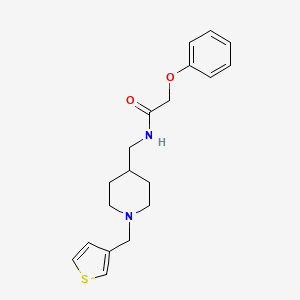
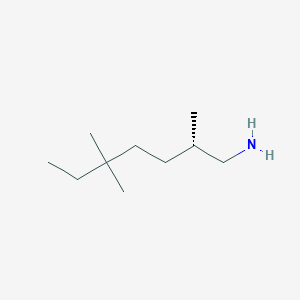
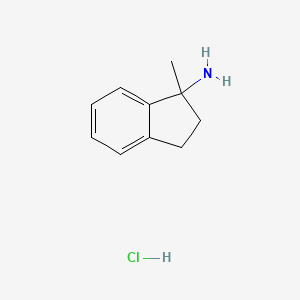
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-methoxyphenyl)ethanone](/img/structure/B2883760.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2883763.png)
![3-[(2-Methylpropan-2-yl)oxycarbonylamino]thieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2883764.png)


![1-(2-Chloropyridine-4-carbonyl)-4-[2-(4-methoxyphenoxy)ethyl]piperazine](/img/structure/B2883767.png)
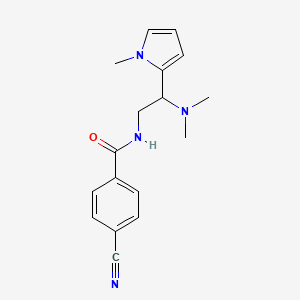
![N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2883770.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B2883771.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B2883773.png)
